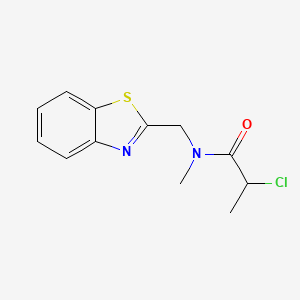
1-Cyclopropyl-1-methylthiourea
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Ring Opening Reactions
1-Cyclopropyl-1-methylthiourea is related to compounds like 1-(methylthio)cyclopropenes, which are involved in various chemical syntheses and ring-opening reactions. For instance, 1-(methylthio)cyclopropenes are synthesized via the reaction of cyclopropenium salts with Grignard reagents, leading to indene and butadiene derivatives through thermal ring opening (Yoshida et al., 1986).
2. Conformational Restriction in Biologically Active Compounds
Cyclopropyl groups, like those in this compound, are effective in restricting the conformation of biologically active compounds. This property is useful for enhancing activity and investigating bioactive conformations, as seen in the design of chiral cyclopropanes as analogues of histamine (Kazuta et al., 2002).
3. Spiro Compound Synthesis
The compound plays a role in the synthesis of spiro compounds. For example, a study discussed the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, including derivatives of this compound, to create spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives (Filatov et al., 2019).
4. Ethylene Antagonism in Agriculture
Cyclopropene compounds like 1-Methylcyclopropene (1-MCP) are widely used in agriculture as ethylene antagonists to extend the storage life of fresh fruit. While not directly this compound, this highlights the relevance of cyclopropene derivatives in agricultural applications (Song et al., 2018).
5. Cyclopropane Ring Construction Methods
The compound is related to methods of constructing cyclopropane rings, crucial in various synthetic applications. This includes methods utilizing sulfonium ylids and other reagents for creating diverse cyclopropane compounds (Boyle, 1975).
6. Synthesis of Polyfunctional Indenes and Indanones
Cyclopropenium salts, closely related to this compound, are used in synthesizing 1H-indene-1-thiol derivatives, a process crucial for creating polyfunctional indenes and indanones (Yoshida et al., 1991).
7. Boron Derivatives for Gradual Release of 1-MCP
Boron derivatives of methylene cyclopropane (MCP), a group to which this compound is related, have been synthesized for controlled release of 1-MCP, useful in horticulture to extend the shelf-life of flowers and fruits (Sarker et al., 2015).
8. Versatility in Drug Molecules
The cyclopropyl group, a key feature of this compound, is increasingly used in drug development, addressing challenges such as enhancing potency and reducing off-target effects in preclinical/clinical drug molecules (Talele, 2016).
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEITKGPUBHMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
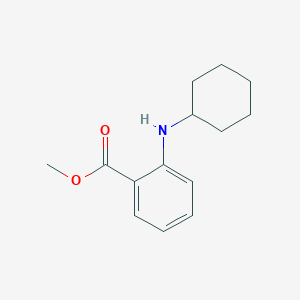
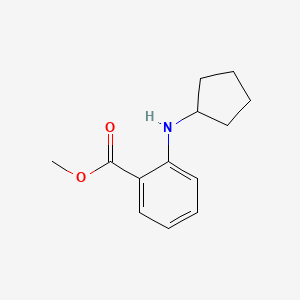

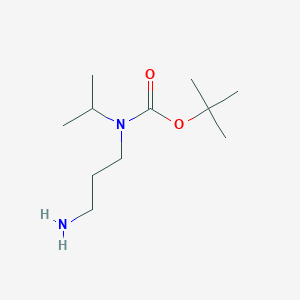
![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)
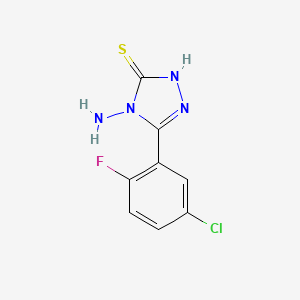
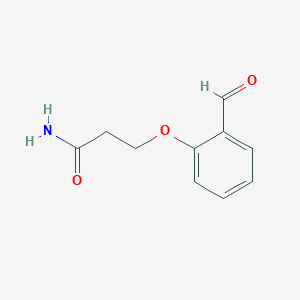
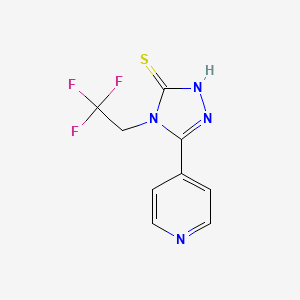
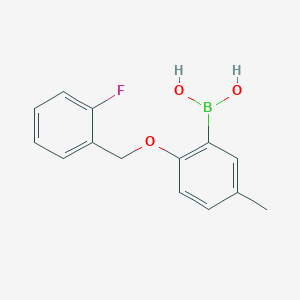
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)
